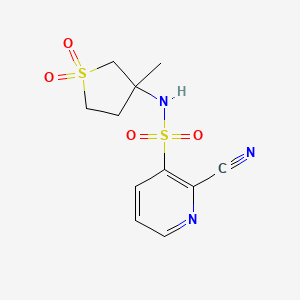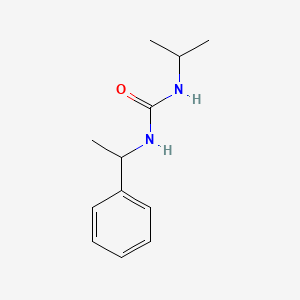![molecular formula C12H19N3O5S B6633809 2-[4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid](/img/structure/B6633809.png)
2-[4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid, also known as MSP-2017, is a novel small molecule that has shown potential as a therapeutic agent in various diseases. It is a pyrazole-based compound that has been synthesized and extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 2-[4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
2-[4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression. 2-[4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid has also been shown to modulate the activity of certain signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid is that it is a small molecule that can be easily synthesized and modified to improve its therapeutic properties. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research and development of 2-[4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its therapeutic potential by modifying its chemical structure. Additionally, clinical trials are needed to evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of 2-[4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid involves a multistep process that starts with the reaction of 4-bromo-2-fluorobenzaldehyde with piperidine to form 4-(piperidin-1-yl)-2-fluorobenzaldehyde. This intermediate is then reacted with 3-methoxymethylpyrazole-5-carboxylic acid to form the target compound 2-[4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid.
Wissenschaftliche Forschungsanwendungen
2-[4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, 2-[4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.
Eigenschaften
IUPAC Name |
2-[4-[3-(methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O5S/c1-20-9-10-3-2-4-15(6-10)21(18,19)11-5-13-14(7-11)8-12(16)17/h5,7,10H,2-4,6,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXRYSCOSKWAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN(C1)S(=O)(=O)C2=CN(N=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-5-bromoisoquinolin-1-amine](/img/structure/B6633747.png)
![3-bromo-4-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6633754.png)

![3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B6633763.png)


![4-Chloro-2-[1-(4-cyanophenyl)ethylamino]-1,3-thiazole-5-carbonitrile](/img/structure/B6633788.png)



![Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate](/img/structure/B6633811.png)

